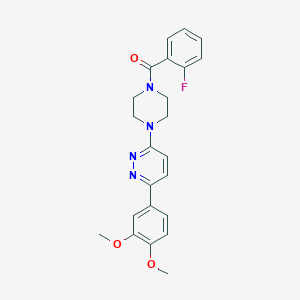
(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone is a chemical compound that has gained attention in the scientific community for its potential applications in various fields of research and industry1. However, specific details about this compound are not readily available in the literature.
Synthesis Analysis
The synthesis of similar compounds involves multi-step procedures2. For instance, compounds bearing 3 (2 H )-pyridazinone and 1,2,4-triazole ring structures have been synthesized3. However, the specific synthesis process for (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone is not explicitly mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by techniques such as IR, 1 H NMR, 13 C NMR, and mass spectral technique2. However, the specific molecular structure analysis for (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone is not available in the literature.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied4. However, the specific chemical reactions involving (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone are not available in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed56. However, the specific physical and chemical properties of (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone are not available in the literature.
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Applications
- Pyridazinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. A notable compound within this category demonstrated more potent analgesic activity compared to acetylsalicylic acid and showed comparable anti-inflammatory activity to indometacin without exhibiting significant gastric ulcerogenic effects, highlighting a promising profile for further development as a new class of analgesic and anti-inflammatory agents (Gökçe et al., 2005).
Anticancer and Antiangiogenic Properties
- New pyridazinone derivatives were investigated for their inhibitory effects on the viability of various human cancer cell lines, including liver, breast, and leukemia cells. Certain compounds exhibited inhibitory activity close to that of standard methotrexate and demonstrated potent antiangiogenic activity, suggesting their potential use in cancer treatment (Kamble et al., 2015).
Cytotoxic Effects in Cancer Research
- A study synthesized new pyridazinone derivatives and evaluated their cytotoxic effects on liver and colon cancer cell lines. One particular compound was identified as the most active agent, indicating the therapeutic potential of these compounds in targeting specific cancer types (Özdemir et al., 2019).
Anticonvulsant Activity
- The structural and electronic properties of anticonvulsant drugs, including substituted pyridazines, triazines, and pyrimidines, were explored through crystal structure analysis and molecular orbital calculations. These studies provide insights into the conformational preferences and electronic interactions that may contribute to their pharmacological activity, laying the groundwork for the design of new anticonvulsant agents (Georges et al., 1989).
Safety And Hazards
The safety and hazards of similar compounds have been studied4. However, the specific safety and hazards of (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone are not available in the literature.
Orientations Futures
The future directions for the research and development of similar compounds have been discussed47. However, the specific future directions for (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone are not available in the literature.
Please note that this analysis is based on the available data and may not be exhaustive. For more detailed information, it is recommended to refer to the original research articles and reviews in the field.
Propriétés
IUPAC Name |
[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-30-20-9-7-16(15-21(20)31-2)19-8-10-22(26-25-19)27-11-13-28(14-12-27)23(29)17-5-3-4-6-18(17)24/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWVFPNNIOCPDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2559387.png)
![N-([2,2'-bifuran]-5-ylmethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2559389.png)
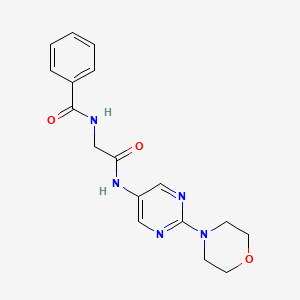
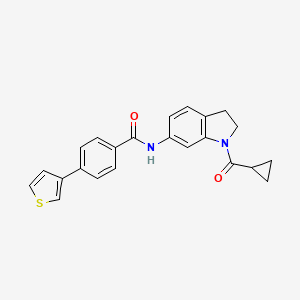

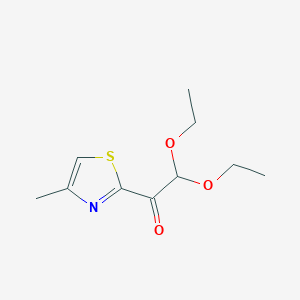
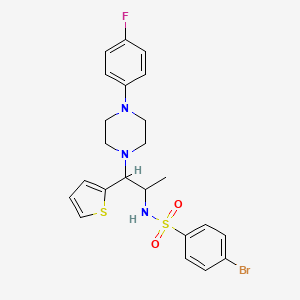
![N-(2,5-dimethoxyphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2559398.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2559403.png)
![N-(2,5-Dimethyl-phenyl)-2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B2559404.png)
methanamine](/img/structure/B2559405.png)
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2559406.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2559408.png)